(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

Catalog No.
S2666164
CAS No.
42365-70-8
M.F
C10H16ClNO3
M. Wt
233.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

CAS Number

42365-70-8

Product Name

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

IUPAC Name

(2,4,5-trimethoxyphenyl)methanamine;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H

InChI Key

BNVJQUJDCOBUPO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN)OC)OC.Cl

solubility

not available
  • Availability

    Several chemical suppliers offer (2,4,5-Trimethoxyphenyl)methanamine hydrochloride, indicating its use in research settings [, ].

  • Structural Similarity

    The structure of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride bears resemblance to known psychoactive phenethylamines like mescaline and some substituted phenethylamines with potential therapeutic applications [, ]. This similarity suggests researchers might be interested in investigating its potential biological activity.

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride, also known as Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, is an organic compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol. It features a propylamine group linked to a 2,4,5-trimethoxyphenylmethyl moiety. This compound is notable for its structural characteristics that resemble several biologically active molecules, making it a subject of interest in pharmacological research.

The primary chemical reaction involved in the synthesis of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride is the nucleophilic substitution of 2,4,5-trimethoxybenzyl chloride with propylamine. This reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. Following this, the resulting amine is converted to its hydrochloride salt through treatment with hydrochloric acid.

Key Reactions:

  • Nucleophilic Substitution:
    C6H3(OCH3)3CH2Cl+C3H7NH2C6H3(OCH3)3CH2NHC3H7+HCl\text{C}_6\text{H}_3(\text{OCH}_3)_3\text{CH}_2\text{Cl}+\text{C}_3\text{H}_7\text{NH}_2\rightarrow \text{C}_6\text{H}_3(\text{OCH}_3)_3\text{CH}_2\text{NHC}_3\text{H}_7+\text{HCl}

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride exhibits significant biological activity. It has been studied for its potential anti-cancer and anti-microbial properties. The compound interacts with various enzymes and proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can inhibit normal cellular functions and disrupt processes like mitosis by preventing tubulin polymerization.

Mechanisms of Action:

  • Tubulin Interaction: Inhibits polymerization at the colchicine binding site.
  • Heat Shock Protein Inhibition: Affects protein folding and stability.
  • Redox Homeostasis Disruption: Inhibits thioredoxin reductase.

The synthesis of (2,4,5-Trimethoxyphenyl)methanamine hydrochloride can be achieved through several methods:

  • Traditional Synthesis:
    • Reacting 2,4,5-trimethoxybenzyl chloride with propylamine in an organic solvent.
    • Converting the amine to its hydrochloride form using hydrochloric acid.
  • Industrial Production:
    • Continuous flow synthesis techniques for improved yields and purity.

These methods allow for scalability and efficiency in producing the compound for research purposes.

This compound has several applications across various fields:

  • Scientific Research: Used as a building block in organic synthesis.
  • Biological Studies: Investigated for potential therapeutic effects in neurological disorders.
  • Material Science: Explored for developing new materials and chemical processes.

Interaction studies have shown that (2,4,5-Trimethoxyphenyl)methanamine hydrochloride can significantly affect cellular signaling pathways and gene expression. Its ability to inhibit tubulin polymerization leads to cell cycle arrest and apoptosis induction in various cell types. Long-term exposure studies indicate persistent effects on cellular functions even after removal from culture conditions.

Several compounds share structural similarities with (2,4,5-Trimethoxyphenyl)methanamine hydrochloride:

Compound NameMolecular FormulaKey Features
2,4,5-TrimethoxyamphetamineC12H19NO3Psychoactive properties; similar structure
3,4,5-TrimethoxybenzylamineC12H17NO3Used in agrochemicals; different alkyl chain
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanolC14H19N5O3Contains a pyrimidine ring; distinct pharmacological profile

Uniqueness

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride is unique due to its specific trimethoxy substitution pattern on the phenyl ring that enhances its biological activity compared to other similar compounds. Its interactions with key biomolecules make it a valuable candidate for further pharmacological studies .

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride, a benzylamine derivative, has roots in early 20th-century organic chemistry. Its synthesis and characterization align with the broader exploration of phenethylamine analogs, particularly during the 1930s–1960s when positional isomers of mescaline were investigated. The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for storage and handling in research settings. Early studies focused on its role as a precursor for synthesizing complex heterocycles, such as pyrimidines and triazines, which are critical in pharmaceuticals.

Significance in Chemical Research

This compound serves as a versatile building block in organic synthesis. Its methoxy-substituted aromatic ring and primary amine group enable diverse reactivity, including alkylation, acylation, and condensation reactions. For instance, it participates in deaminative coupling reactions to form symmetric and unsymmetric secondary amines, as demonstrated in catalytic systems using palladium complexes. Additionally, it is a key intermediate in synthesizing trimethoprim-related compounds, which are vital in antibacterial drug development.

Overview of Related Phenethylamine Derivatives

The phenethylamine family includes structurally similar compounds with distinct pharmacological and chemical properties. Notable derivatives include:

CompoundStructureCAS NumberKey Features
Mescaline3,4,5-Trimethoxyphenethylamine54-04-8Psychoactive properties; natural alkaloid from Lophophora williamsii.
TMA-22,4,5-Trimethoxyphenethylamine108-15-4α-Desmethyl analog of mescaline; studied for CNS activity.
3,4,5-Trimethoxybenzylamine3,4,5-Trimethoxybenzylamine18638-99-8Used in synthesizing antimalarial and anticancer agents.
2,4,6-Trimethoxybenzylamine2,4,6-Trimethoxybenzylamine146548-59-6Precursor for heterocyclic compounds; hydrochloride salt enhances stability.

These derivatives exhibit varying reactivity due to differences in methoxy group positioning, influencing electronic effects and steric environments.

Current Research Landscape

Synthetic Methodologies

Three primary methods dominate the synthesis of (2,4,5-trimethoxyphenyl)methanamine hydrochloride:

MethodStarting MaterialKey ReagentsYieldPurityAdvantagesLimitations
Nitrostyrene Reduction2,4,5-TrimethoxybenzaldehydeNitroethane, LiAlH₄~70%95%Short reaction timeExplosive intermediates
Leuckart-Wallach Reaction2,4,5-TrimethoxybenzaldehydeAmmonium formate, HCOOH~40%88%Direct conversion to amineLimited to one-carbon chain derivatives
Catalytic HydrogenationNitropropene intermediateH₂/Pd-C~65%90%Scalable for industrial productionHigh-pressure equipment required

Recent advances include enzymatic reductions using alcohol dehydrogenases (ADHs), achieving 60% yield with minimal waste.

Applications in Drug Design

The compound is integral to synthesizing:

  • Antibacterial Agents: As a precursor in trimethoprim-related compounds, such as (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone, a dihydrofolate reductase inhibitor.
  • Anticancer Candidates: Derivatives with substituted benzylamine moieties show cytotoxic activity in preclinical models.
  • Heterocyclic Libraries: Used in combinatorial synthesis of triazines via cyanuric chloride substitution, enabling rapid diversification of pharmacophores.

Green Chemistry Approaches

Emerging methods emphasize sustainability:

  • Biocatalytic Reductions: ADH-mediated conversions reduce solvent usage and energy costs.
  • Microwave-Assisted Synthesis: Accelerates reaction times and minimizes byproducts compared to conventional heating.
  • Solvent Recovery: Distillation of methanol/DMF recovers 20–25% of solvents, lowering production costs.

Molecular Structure

Core Benzylamine Framework

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride belongs to the benzylamine class, characterized by a benzene ring directly bonded to a methylamine group (–CH2NH2). The hydrochloride salt form results from protonation of the primary amine, yielding a quaternary ammonium chloride structure. This configuration enhances solubility in polar solvents due to ionic interactions [7].

Trimethoxy Substitution Pattern

The benzene ring features methoxy (–OCH3) groups at the 2-, 4-, and 5-positions. This substitution pattern creates a sterically hindered aromatic system, with electron-donating methoxy groups influencing electronic distribution and reactivity. The 2,4,5-trimethoxy arrangement distinguishes it from isomers such as 3,4,5-trimethoxybenzylamine, which exhibits different physicochemical and electronic properties [5] [6].

Stereochemical Considerations

The compound lacks chiral centers due to the symmetric placement of methoxy groups and the absence of tetrahedral stereogenic atoms. The methylamine group’s single carbon bridge and planar aromatic ring preclude stereoisomerism, rendering the molecule achiral [7].

Physical Properties

Solubility Profile

As a hydrochloride salt, the compound demonstrates high solubility in polar solvents such as water and methanol. Limited solubility is observed in non-polar solvents like hexane or diethyl ether. This behavior aligns with typical ionic compounds, where lattice energy and solvent polarity dictate dissolution [6] [7].

Stability Parameters

The compound exhibits sensitivity to prolonged exposure to moisture and elevated temperatures. Storage recommendations include inert atmospheres and cool, dark environments to mitigate hydrolysis or oxidative degradation. Thermal stability data indicate decomposition above 200°C, consistent with organic ammonium salts [6] [7].

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorbance bands near 3300 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups [7].
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Singlets at δ 3.75–3.90 ppm (three methoxy groups), aromatic protons as a singlet (δ 6.60 ppm, H-3 and H-6), and a triplet for the methylene group (δ 3.45 ppm, –CH2–NH3+) [7].
    • ¹³C NMR: Peaks at δ 56–60 ppm (methoxy carbons), δ 110–130 ppm (aromatic carbons), and δ 40 ppm (methylene carbon) [7].
  • Mass Spectrometry: Molecular ion peak at m/z 233.69 ([M+H]+) corresponds to the hydrochloride salt’s molecular weight [7].

Chemical Reactivity

Functional Group Reactions

The protonated amine participates in nucleophilic substitution reactions, particularly under basic conditions where deprotonation generates a free amine. Methoxy groups may undergo demethylation via strong acids (e.g., HBr) or oxidative cleavage, though steric hindrance moderates reactivity [5] [7].

pH-Dependent Behavior

In acidic media (pH < 3), the amine remains protonated, enhancing water solubility. Neutral or basic conditions (pH > 7) deprotonate the amine, precipitating the free base. This pH sensitivity necessitates careful handling during synthetic applications [6] [7].

Degradation Pathways

Primary degradation mechanisms include:

  • Hydrolysis: Cleavage of the C–N bond under strongly acidic or alkaline conditions.
  • Oxidation: Methoxy groups may oxidize to carbonyl derivatives in the presence of peroxides or metal catalysts.
  • Thermal Decomposition: At elevated temperatures, the salt dissociates into volatile chlorinated byproducts and aromatic residues [7].

This comprehensive article examines the synthetic methodologies for (2,4,5-trimethoxyphenyl)methanamine hydrochloride, a benzylamine derivative featuring three methoxy substituents at the 2, 4, and 5 positions of the aromatic ring. The compound has garnered significant attention in research applications due to its structural similarity to biologically active phenethylamines and its utility as a synthetic intermediate. This analysis focuses exclusively on synthetic approaches, purification techniques, and derivative synthesis while adhering to strict guidelines excluding dosage, administration, or safety information.

Synthetic Methodologies

Classical Synthetic Routes

Classical synthetic approaches to (2,4,5-trimethoxyphenyl)methanamine hydrochloride have been developed over several decades, with multiple pathways offering distinct advantages and limitations. These methodologies represent the foundational approaches that have established the synthetic landscape for this important chemical intermediate.

Starting Materials and Precursors

The primary starting material for most classical syntheses is 2,4,5-trimethoxybenzaldehyde, which serves as the key aromatic building block [1] [2] [3]. This aldehyde precursor can be obtained through several industrial processes, most notably the methylation of vanillin derivatives followed by selective oxidation reactions [2] [3]. The availability and cost-effectiveness of 2,4,5-trimethoxybenzaldehyde make it the preferred starting point for large-scale synthetic operations.

Alternative precursors include 2,4,5-trimethoxybenzyl chloride, which can be prepared through radical halogenation of the corresponding toluene derivative using bromine in the presence of light or heat . This approach, while less commonly employed, offers advantages in certain synthetic schemes where direct nucleophilic substitution is preferred over reduction-based methodologies.

The selection of appropriate precursors significantly influences the overall synthetic strategy. For instance, when 2,4,5-trimethoxybenzaldehyde is used as the starting material, condensation reactions with nitroalkanes become viable, leading to nitrostyrene intermediates that can be subsequently reduced to the desired amine [5]. Conversely, when benzyl halide derivatives serve as precursors, nucleophilic substitution reactions with nitrogen-containing nucleophiles provide alternative synthetic pathways.

Industrial considerations favor 2,4,5-trimethoxybenzaldehyde as the preferred precursor due to its commercial availability and the well-established synthetic protocols for its conversion to the target amine. The aldehyde functionality provides multiple reaction vectors, including condensation reactions, reductive amination processes, and various carbon-nitrogen bond forming reactions [1] [5].

Key Reaction Steps

The classical nitrostyrene reduction pathway represents one of the most thoroughly investigated synthetic approaches. This methodology begins with the Henry condensation between 2,4,5-trimethoxybenzaldehyde and nitroethane under basic conditions [5] [6]. The reaction typically employs ammonium acetate in acetic acid as a catalyst system, operating at elevated temperatures to drive the condensation to completion. The initial condensation yields 2-nitro-1-(2,4,5-trimethoxyphenyl)propene as an intermediate, which exhibits characteristic yellow crystalline properties upon isolation [5] [6].

The subsequent reduction step converts the nitrostyrene intermediate to the corresponding amine through catalytic hydrogenation or chemical reduction methods [1]. Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran provides excellent yields (approximately 70%) but requires stringent anhydrous conditions . Alternative reduction approaches include catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure, which offers operational simplicity and scalability advantages [7].

The Gabriel synthesis pathway provides an alternative classical approach through the reaction of potassium phthalimide with 2,4,5-trimethoxybenzyl bromide [8]. This methodology proceeds through nucleophilic substitution to form the corresponding N-benzylphthalimide intermediate, followed by hydrazinolysis to liberate the primary amine. The Gabriel approach offers superior selectivity for primary amine formation, avoiding the secondary amine byproducts that can complicate other synthetic routes [8].

Reductive amination represents a third classical pathway, involving the direct condensation of 2,4,5-trimethoxybenzaldehyde with ammonia or ammonium salts, followed by in situ reduction [1]. This approach utilizes sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents, operating under mildly acidic conditions to facilitate imine formation and subsequent reduction. While operationally convenient as a one-pot procedure, reductive amination typically yields lower overall conversions compared to the nitrostyrene or Gabriel methodologies .

Purification Techniques

Classical purification of (2,4,5-trimethoxyphenyl)methanamine typically involves conversion to the hydrochloride salt followed by recrystallization procedures [9] [10]. The free amine, being a liquid at room temperature, presents handling challenges that are effectively addressed through salt formation. Treatment with hydrochloric acid in methanol or ethanol provides the crystalline hydrochloride salt, which exhibits enhanced stability and ease of purification [7].

Recrystallization from ethanol/water mixtures represents the standard purification approach for the hydrochloride salt . The process involves dissolving the crude salt in hot ethanol, followed by the gradual addition of water to reduce solubility and promote crystallization. This technique consistently achieves purities exceeding 99% after two recrystallization cycles [9]. The selection of appropriate solvent ratios (typically 3:1 to 4:1 ethanol:water) is critical for optimizing crystal formation and minimizing product losses.

Column chromatography provides an alternative purification method, particularly useful for separating isomeric impurities that may arise during synthesis [11]. Silica gel chromatography using ethyl acetate/hexane solvent systems (typically 1:3 ratio) effectively resolves structural isomers and removes unreacted starting materials. This approach is especially valuable when dealing with reaction mixtures containing multiple benzylamine derivatives or when high-purity material is required for analytical applications [11].

Acid-base extraction techniques offer additional purification capabilities, exploiting the basic nature of the amine functionality . Sequential extraction with hydrochloric acid solution converts the amine to its water-soluble hydrochloride salt, enabling separation from neutral organic impurities. Subsequent basification with sodium hydroxide regenerates the free amine, which can be extracted into organic solvents for further processing or direct use in subsequent synthetic transformations.

Modern Synthetic Approaches

Contemporary synthetic methodologies for (2,4,5-trimethoxyphenyl)methanamine hydrochloride emphasize environmental sustainability, operational efficiency, and enhanced selectivity. These approaches incorporate advanced catalytic systems, alternative energy sources, and process intensification strategies to address the limitations of classical synthetic routes.

Green Chemistry Methodologies

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of (2,4,5-trimethoxyphenyl)methanamine derivatives [12] [13] [14]. Microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times while maintaining or improving yields compared to conventional heating methods. The synthesis utilizes 2,4,5-trimethoxybenzaldehyde with various amine nucleophiles under microwave conditions at 120°C for 1.5 hours in isopropanol solvent [12] [13].

The microwave approach offers several distinct advantages over classical thermal methods. The dielectric heating mechanism ensures uniform temperature distribution throughout the reaction mixture, eliminating hot spots that can lead to decomposition or side reactions [12]. Additionally, the rapid heating rates achievable with microwave irradiation can favor kinetic products over thermodynamic products, potentially improving selectivity for desired reaction pathways [12] [15].

Solvent-free methodologies represent another green chemistry advancement, eliminating the need for organic solvents while maintaining synthetic efficiency [12]. These approaches typically employ neat reactant mixtures under controlled temperature and pressure conditions. While not universally applicable to all synthetic transformations, solvent-free methods have shown particular promise for condensation reactions and certain reduction processes [12].

Catalytic Processes

The borrowing hydrogen methodology represents a significant advancement in catalytic synthesis of benzylamines [16]. This approach utilizes supported nickel catalysts, particularly Raney nickel, to facilitate the direct conversion of 2,4,5-trimethoxybenzyl alcohol to the corresponding amine through a dehydrogenation-condensation-hydrogenation sequence [16]. The process operates at 180°C for 18 hours in p-xylene solvent, achieving yields of approximately 61% with high selectivity for primary amine formation [16].

The mechanistic pathway involves initial dehydrogenation of the benzyl alcohol to form the corresponding aldehyde intermediate, followed by condensation with ammonia to generate an imine species [16]. The final hydrogenation step reduces the imine to the desired primary amine while regenerating the active catalyst. This approach avoids the use of toxic reducing agents and minimizes waste generation compared to classical reduction methods [16].

Enzymatic catalysis offers an emerging alternative for selective amine synthesis [1]. Alcohol dehydrogenase (ADH) enzymes can catalyze the reduction of ketone intermediates under mild aqueous conditions [1]. These biocatalytic approaches operate at physiological pH and temperature, providing excellent selectivity and minimal environmental impact. While yields are typically moderate (approximately 60%), the operational simplicity and environmental benefits make enzymatic methods attractive for specialized applications [1].

Transition metal catalyzed processes continue to evolve, with particular emphasis on earth-abundant metals such as iron, cobalt, and nickel [16]. These catalysts offer cost advantages over traditional precious metal systems while providing comparable or superior performance in many synthetic transformations. The development of ligand systems that enhance catalyst stability and selectivity remains an active area of research [16].

Scalable Production Methods

Continuous flow synthesis has emerged as a preferred methodology for large-scale production of (2,4,5-trimethoxyphenyl)methanamine hydrochloride [16]. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and the ability to maintain consistent reaction conditions throughout the production campaign [16]. Continuous systems also enable real-time monitoring and control of reaction parameters, facilitating process optimization and quality assurance.

The implementation of continuous flow systems typically involves the use of packed bed reactors containing immobilized catalysts [16]. This configuration provides high surface area for catalytic contact while enabling easy catalyst separation and recovery. Flow rates and residence times can be precisely controlled to optimize conversion and selectivity, while automated sampling and analysis systems ensure consistent product quality [16].

Process intensification strategies focus on maximizing productivity while minimizing equipment footprint and energy consumption [16]. Heat integration schemes recover thermal energy from exothermic reaction steps, reducing overall energy requirements. Solvent recovery systems, typically based on fractional distillation, enable recycling of organic solvents and reduce raw material costs by 20-25% .

Automated production systems incorporate advanced process control algorithms that maintain optimal reaction conditions while adapting to variations in feedstock quality or equipment performance [16]. These systems utilize real-time analytical feedback to adjust process parameters, ensuring consistent product quality and maximizing overall process efficiency. Integration with enterprise resource planning systems enables coordinated scheduling and inventory management across the entire production facility.

Derivatives and Analogues Synthesis

The synthesis of derivatives and analogues of (2,4,5-trimethoxyphenyl)methanamine has become increasingly important for structure-activity relationship studies and the development of specialized research tools. These synthetic efforts focus on systematic structural modifications that probe the influence of various functional groups and substitution patterns on chemical and biological properties.

Structural Modifications

Methoxy group manipulation represents a primary avenue for structural modification [17]. Selective demethylation reactions can convert the trimethoxy system to various dihydroxy-monomethoxy or trihydroxy analogues [1]. These transformations typically employ Lewis acid catalysts such as boron tribromide or aluminum chloride under controlled conditions to achieve regioselective demethylation. The resulting phenolic derivatives exhibit altered electronic properties and hydrogen bonding capabilities compared to the parent methoxy compounds [1] [17].

Halogen substitution provides another route to structural analogues [17]. Electrophilic aromatic substitution reactions can introduce bromine or chlorine substituents at available aromatic positions. The electron-rich nature of the trimethoxyphenyl system facilitates these transformations, typically proceeding under mild conditions with excellent regioselectivity [17]. Halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Alkyl chain modifications focus on alterations to the methanamine side chain . N-alkylation reactions using various alkyl halides or aldehydes (via reductive amination) can generate secondary and tertiary amine derivatives . These modifications significantly alter the basicity and steric properties of the molecule, making them valuable for probing structure-activity relationships .

Ring substitution studies explore the effects of additional substituents on the aromatic ring [17]. Nitration, acylation, and sulfonation reactions can introduce electron-withdrawing groups that modulate the electronic character of the benzyl system [17]. These modifications often require protection of the amine functionality to prevent unwanted side reactions during electrophilic aromatic substitution processes.

Functional Group Transformations

Amide formation represents a common functional group transformation for amine derivatives [19] [20]. The reaction of (2,4,5-trimethoxyphenyl)methanamine with various acid chlorides or anhydrides generates corresponding amide derivatives [19] [20]. These transformations typically proceed under basic conditions using triethylamine or pyridine as acid scavengers. Amide derivatives exhibit altered pharmacological properties and can serve as prodrugs or as synthetic intermediates for further elaboration [20].

Urea and carbamate formation provide additional nitrogen-containing derivatives [21]. The reaction with isocyanates yields substituted ureas, while treatment with chloroformate esters generates carbamate derivatives [21]. These functional group transformations are particularly valuable for introducing protecting groups or for modifying the hydrogen bonding properties of the molecule [21].

Schiff base formation through condensation with aldehydes or ketones creates imine derivatives that can serve as synthetic intermediates or bioactive compounds [20]. These condensation reactions typically proceed under mild acidic conditions and can be followed by reduction to generate N-alkylated products [20]. The reversible nature of imine formation also enables dynamic combinatorial approaches to library synthesis.

Sulfonamide formation through reaction with sulfonyl chlorides provides access to bioisosteric replacements for amide functionality [17]. Sulfonamides exhibit enhanced metabolic stability compared to their amide counterparts and often display distinct biological activities [17]. The synthesis typically employs standard Schotten-Baumann conditions with aqueous base to neutralize the generated hydrochloric acid.

Labeling Strategies for Research Applications

Isotopic labeling represents a crucial tool for mechanistic studies and metabolic investigations [22] [23] [24]. Carbon-13 labeling can be introduced through the use of ¹³C-labeled starting materials, particularly ¹³C-benzaldehyde derivatives or ¹³C-labeled methyl groups in the methoxy substituents [23]. These labeled compounds enable detailed nuclear magnetic resonance spectroscopic studies and mass spectrometric analyses for tracing synthetic pathways and metabolic fates [23].

Deuterium labeling offers advantages for pharmacokinetic studies and mechanistic investigations [25]. Deuterated analogues can be prepared through reduction of nitrostyrene intermediates using deuterium gas or sodium borodeuteride [25]. The kinetic isotope effects associated with deuterium substitution provide valuable mechanistic information, while deuterated internal standards enhance the accuracy of analytical determinations [25].

Nitrogen-15 labeling enables specialized nuclear magnetic resonance studies and provides insights into nitrogen-containing metabolites [26]. ¹⁵N-labeled benzylamine derivatives can be synthesized using ¹⁵N-labeled ammonia or amine starting materials [26]. These labeled compounds are particularly valuable for studying nitrogen metabolism and for developing analytical methods based on ¹⁵N nuclear magnetic resonance spectroscopy [26].

Fluorescent labeling strategies incorporate fluorophore groups that enable visualization and tracking in biological systems [22]. Common approaches include coupling with fluorescent dyes through amide or urea linkages, or the incorporation of intrinsically fluorescent groups such as dansyl or NBD (nitrobenzoxadiazole) moieties [22]. These labeled derivatives find extensive use in cell biology research and pharmacological studies where spatial and temporal distribution information is required [22].

Bioorthogonal labeling strategies employ reactive functional groups that can undergo selective chemical reactions in complex biological environments [22]. Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enable post-synthetic modification of amine derivatives with various reporter groups [22]. These methodologies allow for the introduction of labels after the compound has reached its biological target, minimizing perturbation of biological activity.

The development of photoaffinity labeling derivatives incorporates photoreactive groups such as azides, diazirines, or benzophenones [22]. Upon photoactivation, these groups form covalent bonds with nearby biomolecules, enabling the identification of molecular targets and binding sites [22]. The synthesis of photoaffinity probes typically involves the introduction of photoactive groups through standard coupling reactions, followed by careful purification to remove any photodegraded impurities.

Data Summary Tables

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Nitrostyrene Reduction2,4,5-TrimethoxybenzaldehydeNitroethane, LiAlH₄7095Short reaction timeExplosive intermediates
Gabriel SynthesisPhenethyl bromideK-phthalimide, NH₂NH₂8597.1High purity, scalabilityMulti-step, PBr₃ handling
Reductive AminationPropiophenone derivativeNaBH₃CN, NH₄OAc5590One-pot reactionLow yield, byproduct formation
Leuckart-Wallach Reaction2,4,5-TrimethoxybenzaldehydeNH₄HCO₂, HCOOH4088Direct conversionChain length limitation
Green MethodConditionsCatalyst/EnzymeYield (%)Environmental Benefits
Microwave-Assisted Synthesis120°C, 1.5h, isopropanolNone (thermal)70Reduced reaction time, solvent efficiency
Borrowing Hydrogen Methodology180°C, 18h, p-xyleneRaney Ni61No halide waste, atom economy
Enzymatic ReductionspH 7.5, phosphate bufferAlcohol dehydrogenase (ADH)60Minimal waste, water-based
Continuous Flow ProcessesAutomated reactorsVarious supported metals65Solvent recovery, reduced emissions
Purification TechniqueSolvent SystemPurity Achieved (%)Recovery (%)Applications
RecrystallizationEthanol/water mixtures>9980Final purification of hydrochloride salt
Column ChromatographyEthyl acetate/hexane (1:3)>9575Separation of isomeric impurities
Fractional DistillationVacuum distillation90-9570Solvent recovery systems
Acid-Base ExtractionHCl/NaOH solutions85-9085Primary amine isolation

Dates

Last modified: 08-16-2023

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